(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one
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Overview
Description
(1S,6S)-6-Methyl-7-oxabicyclo[410]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxirane rings.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which (1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which can be exploited in medicinal chemistry for the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxirane ring, but with a different ring fusion pattern.
Cyclohexene oxide: A simpler compound with a single oxirane ring fused to a cyclohexane ring.
3,4-Epoxytetrahydrofuran: A compound with an oxirane ring fused to a tetrahydrofuran ring.
Uniqueness
(1S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Properties
CAS No. |
152976-07-3 |
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Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1S,6S)-6-methyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7-4-2-3-5(8)6(7)9-7/h6H,2-4H2,1H3/t6-,7+/m1/s1 |
InChI Key |
QDIYYQQYVPMKJZ-RQJHMYQMSA-N |
SMILES |
CC12CCCC(=O)C1O2 |
Isomeric SMILES |
C[C@]12CCCC(=O)[C@H]1O2 |
Canonical SMILES |
CC12CCCC(=O)C1O2 |
Synonyms |
7-Oxabicyclo[4.1.0]heptan-2-one,6-methyl-,(1S,6S)-(9CI) |
Origin of Product |
United States |
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